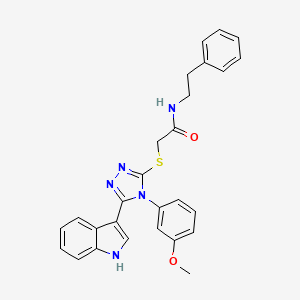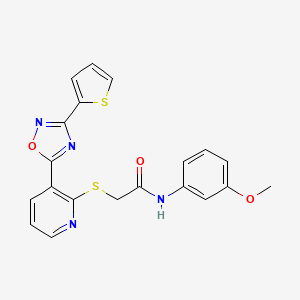![molecular formula C14H17ClN2O2S B2593879 2-Chloro-N-[2-methyl-5-(thiomorpholine-4-carbonyl)phenyl]acetamide CAS No. 2411230-37-8](/img/structure/B2593879.png)
2-Chloro-N-[2-methyl-5-(thiomorpholine-4-carbonyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-[2-methyl-5-(thiomorpholine-4-carbonyl)phenyl]acetamide is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a chloroacetamide moiety attached to a phenyl ring, which is further substituted with a thiomorpholine-4-carbonyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-methyl-5-(thiomorpholine-4-carbonyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the phenylacetamide intermediate: The reaction of 2-methyl-5-nitrophenylacetic acid with thionyl chloride yields the corresponding acid chloride, which is then reacted with thiomorpholine to form the thiomorpholine-4-carbonyl derivative.
Reduction of the nitro group: The nitro group in the intermediate is reduced to an amine using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Chlorination: The final step involves the chlorination of the amine derivative using chloroacetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent product quality.
化学反应分析
Types of Reactions
2-Chloro-N-[2-methyl-5-(thiomorpholine-4-carbonyl)phenyl]acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetamide moiety can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiomorpholine ring and the phenyl ring.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with various functional groups.
Oxidation: Oxidized products such as sulfoxides or sulfones.
Reduction: Reduced products such as amines or alcohols.
Hydrolysis: Carboxylic acids and amines.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound may serve as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-Chloro-N-[2-methyl-5-(thiomorpholine-4-carbonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzyme activity: The compound can bind to the active site of enzymes, thereby inhibiting their activity and affecting metabolic pathways.
Interacting with cellular receptors: It may interact with specific receptors on the cell surface, leading to changes in cellular signaling and function.
Modulating gene expression: The compound can influence the expression of certain genes, thereby affecting cellular processes such as proliferation, differentiation, and apoptosis.
相似化合物的比较
2-Chloro-N-[2-methyl-5-(thiomorpholine-4-carbonyl)phenyl]acetamide can be compared with other similar compounds to highlight its uniqueness:
2-Chloro-N-[2-methyl-5-(morpholine-4-carbonyl)phenyl]acetamide: This compound has a morpholine ring instead of a thiomorpholine ring, which may result in different chemical and biological properties.
2-Chloro-N-[2-methyl-5-(piperidine-4-carbonyl)phenyl]acetamide: The presence of a piperidine ring instead of a thiomorpholine ring can also lead to variations in reactivity and activity.
2-Chloro-N-[2-methyl-5-(pyrrolidine-4-carbonyl)phenyl]acetamide: The pyrrolidine ring substitution may affect the compound’s stability and interactions with biological targets.
属性
IUPAC Name |
2-chloro-N-[2-methyl-5-(thiomorpholine-4-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2S/c1-10-2-3-11(8-12(10)16-13(18)9-15)14(19)17-4-6-20-7-5-17/h2-3,8H,4-7,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFFPNVGOWQDJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCSCC2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}acetic acid](/img/structure/B2593800.png)
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-ethoxyphenyl)acetamide](/img/structure/B2593805.png)
![N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2593806.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-1-ethanol](/img/new.no-structure.jpg)
![Ethyl 5-(4-tert-butylbenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate](/img/structure/B2593810.png)

![3-[4-(Difluoromethyl)phenoxy]benzoic acid](/img/structure/B2593812.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2593814.png)
![3-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carboxylic acid](/img/structure/B2593815.png)
![2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2593819.png)
